5-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by an 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene core. The structure incorporates a phenyl group at position 4 and a sulfanyl-linked 2-oxo-2-(4-phenoxyphenyl)ethyl substituent at position 3. The phenoxyphenyl moiety introduces significant aromatic bulk, likely influencing physicochemical properties such as lipophilicity and steric interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related tricyclic derivatives are frequently explored for bioactivity, including enzyme inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O3S2/c33-25(20-15-17-23(18-16-20)35-22-11-5-2-6-12-22)19-36-30-31-28-27(24-13-7-8-14-26(24)37-28)29(34)32(30)21-9-3-1-4-10-21/h1-6,9-12,15-18H,7-8,13-14,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQCRDLYGXUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thia-diazatricyclo compound: This step involves the cyclization of a precursor containing sulfur and nitrogen atoms under specific conditions.
Introduction of the phenyl groups: Phenyl groups are introduced through a series of substitution reactions.
Attachment of the phenoxyphenyl group: This step involves the reaction of the intermediate with a phenoxyphenyl compound.
Final cyclization and oxidation: The final step involves cyclization and oxidation to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The phenyl and phenoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.
Scientific Research Applications
5-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound featuring intricate ring structures and multiple functional groups. It belongs to a class of heterocyclic compounds known as thieno[2,3-d]pyrimidines, characterized by a pyrimidine ring fused with a thiophene ring. These compounds have gained significant attention in scientific research because of their diverse biological activities and potential applications in various fields.
Potential Applications
- Medicinal Chemistry and Pharmacology The compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural components suggest it may be synthesized through specific organic reactions involving phenoxy and thiol functionalities.
- Drug Development Understanding the chemical reactions it undergoes is crucial for predicting how the compound will behave under different conditions, which is essential for its application in drug development. The mechanism of action for this compound may involve modulation of signaling pathways related to inflammation or cellular proliferation, as suggested by research into similar compounds.
Mechanism of Action
The mechanism of action of 5-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, the compound can inhibit its activity.
Receptor modulation: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway interference: The compound may interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares its tricyclic framework (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) with several analogs, but variations in substituents lead to distinct properties:
Key Observations:
- Sulfur Functionality: The sulfanyl (-S-) group in the target compound contrasts with sulfanylidene (-S=) in , affecting redox stability and hydrogen-bonding capacity .
- Hybridization States: The tricyclic core’s nitrogen and sulfur atoms adopt sp² hybridization, enabling conjugation and planar rigidity, a feature conserved across analogs .
Physicochemical and Pharmacological Properties
- Lipophilicity (LogP): The phenoxyphenyl group in the target compound likely elevates LogP compared to methoxy or oxolan analogs, suggesting improved membrane permeability but reduced aqueous solubility .
- Bioactivity Trends:
- Triazole Derivatives: Compounds with triazole-thione moieties (e.g., ) exhibit antimicrobial and kinase inhibitory activity, suggesting the target compound may share similar mechanisms .
- Hydrazide Derivatives: and highlight acetohydrazide-linked compounds as intermediates for prodrugs or metal chelators, though the target compound lacks this functionality .
Chemical Similarity Analysis
- Tanimoto Coefficients: Using binary fingerprints (), the target compound’s similarity to (2-methoxyphenyl analog) would score moderately (~0.6–0.7), with divergence arising from the phenoxy vs. methoxy groups .
- Graph-Based Comparison: Subgraph matching () would highlight the conserved tricyclic core but differentiate side-chain topology, impacting computational docking studies .
Biological Activity
5-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines, characterized by their unique heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Molecular Structure and Synthesis
The molecular formula of the compound is with a CAS number of 610764-96-0. The synthesis typically involves multi-step organic reactions that include the introduction of phenoxy and thiol functionalities, which are crucial for its biological activity .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis. Similar compounds in the thieno[2,3-d]pyrimidine class have shown promise in targeting various cancer types .
- Anti-inflammatory Effects : The compound's structure suggests potential activity against inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines and enzymes .
- Mechanism of Action : The proposed mechanism involves modulation of mitochondrial function. Compounds with similar structural features have been shown to affect mitochondrial complex I activity, leading to increased reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Quinazoline Derivatives : A related compound, EVP4593, demonstrated significant inhibition of mitochondrial complex I and was effective in reducing oxidative stress in Huntington's disease models. This suggests that similar mechanisms may be applicable to this compound .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving thioether formation and cyclization reactions is typically employed. Key steps include:
- Thiol-alkylation : Reacting 4-phenoxyphenylacetone with a thiol precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl intermediate .
- Cyclization : Using catalysts like Pd(OAc)₂ for heterocyclic ring closure. Reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) significantly impact yield .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) achieves >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiol-alkylation | K₂CO₃, DMF, 80°C | 65–70 | 90 |
| Cyclization | Pd(OAc)₂, DMF, 120°C | 50–55 | 85 |
| Purification | Hexane/EtOAc (3:1) | - | 95+ |
Q. How can structural elucidation be performed given its complex heterocyclic core?
- Methodological Answer : Combine spectral techniques:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., phenoxy groups at δ 7.2–7.8 ppm) and sulfur/oxygen environments .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 523.12) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms the tricyclic framework .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential sulfur-derived irritants .
- Store in airtight containers under nitrogen to prevent oxidation of thioether groups .
- Emergency procedures: In case of exposure, rinse with water for 15 minutes and consult a toxicologist .
Advanced Research Questions
Q. How can computational modeling predict its reactivity or biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
Q. How to design experiments to resolve contradictions in reported spectral data?
- Methodological Answer :
- Cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
- Isotopic labeling : Use deuterated analogs to assign ambiguous proton signals .
- Collaborative replication : Share samples with independent labs to verify reproducibility .
Q. What experimental designs are suitable for studying its environmental fate?
- Methodological Answer :
- Split-plot design : Test abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways under controlled conditions (pH, light intensity) .
- LC-MS/MS : Quantify degradation products (e.g., sulfonic acid derivatives) at sub-ppb levels .
- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .
Q. How to analyze its mechanism of action in pharmacological studies?
- Methodological Answer :
- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ for kinases) using fluorescence-based substrates .
- CRISPR-Cas9 knockouts : Identify target pathways by silencing candidate genes in cell lines .
- Metabolomics : Track cellular metabolite changes via LC-HRMS to map downstream effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Dose-response curves : Standardize assay conditions (e.g., cell density, incubation time) to minimize variability .
- Structural analogs : Compare activity trends with derivatives to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
